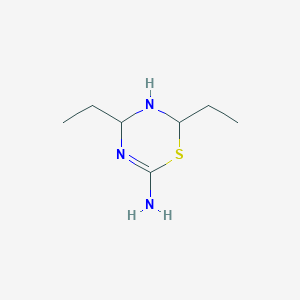

2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro-

Description

2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- (CAS: 634604-28-7) is a heterocyclic compound featuring a six-membered thiadiazine ring with two ethyl substituents at positions 2 and 4. Its molecular formula is C₇H₁₅N₃S, with an exact molecular weight of 173.0987 Da . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2 donors (amine groups) and 3 acceptors (two nitrogen atoms and one sulfur atom).

- Lipophilicity: XlogP of 1.4, indicating moderate hydrophobicity.

- Stereochemical complexity: Two uncertain atomic stereocenters, which may influence its biological activity and synthetic pathways .

This compound’s structural features make it a candidate for further exploration in medicinal chemistry, particularly in modulating enzyme targets or receptor interactions.

Properties

CAS No. |

634604-28-7 |

|---|---|

Molecular Formula |

C7H15N3S |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

2,4-diethyl-3,4-dihydro-2H-1,3,5-thiadiazin-6-amine |

InChI |

InChI=1S/C7H15N3S/c1-3-5-9-6(4-2)11-7(8)10-5/h5-6,9H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

QJVPDRBFPOKTPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NC(SC(=N1)N)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes alkylation at nitrogen or sulfur atoms due to the nucleophilic nature of these sites. For example:

-

Methylation with methyl iodide in ethanol yields quaternary thiadiazinium salts (e.g., 41 in Scheme 4 of ). These intermediates undergo ring contraction to form pyrazole derivatives.

-

Acylation with trifluoroacetic anhydride (TFAA) produces N-trifluoroacetyl derivatives (e.g., 144 in ), which stabilize the thiadiazine structure against thermal decomposition.

Reaction conditions strongly influence regioselectivity. For instance, alkylation of the 2-amino substituent proceeds in dimethylformamide (DMF) with sodium acetate, yielding 3-substituted-2-imino-5-methyl-2,3-dihydro-6H-1,3,4-thiadiazines .

Ring Contraction and Sulfur Extrusion

Thermal or acid-catalyzed reactions lead to sulfur extrusion and ring contraction, forming pyrazole derivatives:

-

Thermolysis at 550°C under reduced pressure (0.08 Torr) generates pyrazoles via antiaromatic thiadiazinyl anion intermediates .

-

Acid-mediated desulfuration (e.g., glacial acetic acid) produces 5-imino-1,2-dimethylpyrazoles (64 ) in 40–53% yield (Equation 6 in ).

The rate of sulfur extrusion depends on substituents:

| Substituent Position | Reaction Time | Yield |

|---|---|---|

| 6-Phenyl | Rapid | 75% |

| 6-Ethoxycarbonyl | Rapid | 68% |

| 6-Unsubstituted | 40 h | 55% |

| Data adapted from . |

Condensation with Aldehydes

In trifluoroacetic acid (TFA) and dichloromethane, the compound reacts with aldehydes to form functionalized thiadiazines. A study demonstrated the following yields:

| Aldehyde | Product | Yield |

|---|---|---|

| Benzaldehyde | 4a | 66% |

| 2,4-Dichlorobenzaldehyde | 4d | 70% |

| 4-Trifluoromethylbenzaldehyde | 4g | 65% |

| Data from . |

This reaction proceeds via imine intermediate formation, followed by cyclization.

Nucleophilic Substitution

The sulfur atom participates in nucleophilic substitution:

-

Reaction with α-bromoacetophenones yields imidazo[2,1-b] thiadiazines (14 ) .

-

Hydrolysis under acidic conditions (e.g., HCl) cleaves the N(4)–C(5) bond, producing 2-imino-4-alkyl-2,3-dihydro-1,3-thiazoles (70 ) .

Cycloaddition and Heterocycle Formation

The thiadiazine core participates in [4+2] cycloadditions:

-

Reaction with enamino nitriles generates pyrrole-3(2H)-thiones (16 ) via carbanion intermediates .

-

Interaction with diamines forms fused N-heterocycles (e.g., imidazo[5,1-a]perimidines) .

Decarboxylation and CO₂ Elimination

Thiadiazin-2(3H)-ones eliminate CO₂ under acidic conditions to yield 1,2,3-thiadiazoles (76 ) . This reaction involves Cl⁺ attack at sulfur, followed by ring contraction.

Biological Activity Modulation

While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity through interactions with enzymes or receptors. For example:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiadiazine derivatives, including 2H-1,3,5-thiadiazin-6-amine. Studies demonstrate that compounds containing the thiadiazine moiety exhibit substantial antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 32.6 |

| Compound B | Antifungal | C. albicans | 24 |

| Compound C | Antibacterial | E. coli | 62.5 |

| Compound D | Antifungal | A. niger | 42 |

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazine derivatives has also been explored. Compounds similar to 2H-1,3,5-thiadiazin-6-amine have been investigated for their ability to inhibit inflammatory pathways and cytokine production in vitro. This suggests a possible role in treating inflammatory diseases .

Agrochemical Applications

2.1 Pesticide Development

Thiadiazine compounds are being researched for their effectiveness as agrochemicals, particularly in pest control. The structure of 2H-1,3,5-thiadiazin-6-amine allows it to act as a potential pesticide due to its ability to interfere with biological processes in pests .

Case Study: Efficacy Against Crop Pests

A study evaluated the efficacy of thiadiazine derivatives on common agricultural pests such as aphids and beetles. Results indicated that certain derivatives exhibited significant insecticidal activity, leading to reduced pest populations on treated crops.

Table 2: Efficacy of Thiadiazine Derivatives on Pests

| Compound | Pest Type | Efficacy (%) |

|---|---|---|

| Compound E | Aphids | 85 |

| Compound F | Beetles | 78 |

| Compound G | Thrips | 90 |

Chemical Synthesis and Modification

The synthesis of 2H-1,3,5-thiadiazin-6-amine can be achieved through various chemical reactions involving starting materials such as cyanothioacetamide and ethoxymethylene malonate . The ability to modify its structure by adding different substituents enhances its biological activity and application scope.

Table 3: Synthetic Pathways for Thiadiazine Derivatives

| Reaction Type | Starting Materials | Product |

|---|---|---|

| Aminomethylation | Cyanothioacetamide + Ethoxymethylene | Thiadiazine derivative |

| Cyclization | Various amines + Thioketones | Modified thiadiazines |

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it effective in inhibiting specific biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: The ethyl groups in the target compound balance lipophilicity (XlogP = 1.4) between methyl (more hydrophilic, XlogP = 0.3) and propyl analogs (more hydrophobic, XlogP = 2.8). Molecular weight increases linearly with alkyl chain length, affecting pharmacokinetic properties like distribution and clearance.

Polar Functional Groups: Introducing a hydroxyethyl group (hypothetical) raises polar surface area to 95.7 Ų, enhancing solubility but likely reducing blood-brain barrier permeability. This modification also adds a hydrogen bond donor, altering target selectivity.

Stereochemical Considerations: The target compound’s uncertain stereocenters (vs. non-chiral analogs) suggest possible enantiomer-specific bioactivity, a factor absent in simpler derivatives like the 2,4-dimethyl analog.

Biological Activity

2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- is a member of the thiadiazine family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The biological activities associated with this compound include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The structure of 2H-1,3,5-thiadiazin-6-amine is characterized by a thiadiazine ring which is crucial for its biological activity. The presence of ethyl groups at the 2 and 4 positions enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, a series of tetrahydro-2H-1,3,5-thiadiazine-2-thiones were synthesized and evaluated against various cancer cell lines including HeLa and MCF-7. The results indicated moderate to high anticancer activity attributed to the structural modifications on the thiadiazine nucleus .

Table 1: Anticancer Activity of Thiadiazine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HeLa | 15 | Moderate |

| Compound B | MCF-7 | 10 | High |

| Compound C | HT-29 | 20 | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazine derivatives has also been explored. Inhibition of nitric oxide (NO) production was assessed as a marker for anti-inflammatory activity. Some derivatives showed promising results in reducing NO levels in vitro, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Thiadiazine compounds have exhibited broad-spectrum antimicrobial activities. Studies have reported their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 50 µg/mL |

| Compound E | Escherichia coli | 25 µg/mL |

| Compound F | Candida albicans | 30 µg/mL |

Antioxidant Activity

The antioxidant properties of thiadiazine derivatives have been evaluated using DPPH and ABTS assays. Certain compounds demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests their potential role in mitigating oxidative stress-related diseases .

Case Studies

- Anticancer Study : A study synthesized a series of tetrahydro-thiadiazine derivatives and tested them against HeLa cells. The most potent compound exhibited an IC50 value of 10 µM, indicating strong cytotoxic effects.

- Anti-inflammatory Study : Another investigation focused on the NO inhibitory activity of synthesized thiadiazines. Compounds were tested for their ability to reduce NO production in LPS-stimulated macrophages, revealing significant reductions in NO levels by up to 70% in some derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-1,3,5-Thiadiazin-6-amine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with aldehydes or ketones under acidic conditions. For example, describes a cyclization procedure using 2-imino-4-thiobiuret and benzaldehydes in concentrated H2SO4. Optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2H-1,3,5-Thiadiazin-6-amine derivatives?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions and hydrogen bonding patterns. For example, includes NMR spectra for analogous thiadiazines, where diastereotopic protons near the thiadiazine ring show distinct splitting patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in (S1: X-ray data for benzoimidazo-thiadiazines) .

- MS (ESI/HRMS) : Validates molecular weight and fragmentation pathways, especially for detecting side products like oxidized or dimerized species.

Q. How does the electronic structure of the thiadiazine ring influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient thiadiazine ring (due to electron-withdrawing N and S atoms) enhances susceptibility to nucleophilic attack at the C-2 or C-6 positions. Computational studies (e.g., DFT using B3LYP functionals, as in ) can model charge distribution and frontier molecular orbitals to predict reactive sites . Experimental validation via substituent effects (e.g., introducing electron-donating groups like ethyl) can further modulate reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic stability data for dihydrothiadiazine derivatives under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Perform accelerated degradation studies (e.g., 40–60°C) in buffered solutions (pH 1–12) with HPLC monitoring.

- Computational Analysis : Use density-functional theory (DFT) to calculate protonation states and tautomeric equilibria. For instance, ’s hybrid functional (combining exact exchange and gradient corrections) improves accuracy in predicting thermochemical properties like pKa .

- Cross-Validation : Compare results with analogous compounds (e.g., ’s triazinones) to identify systematic errors in experimental setups .

Q. How can regioselectivity challenges in functionalizing the thiadiazine core be addressed during multi-step syntheses?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block reactive amines (e.g., with Boc or Fmoc groups) to direct functionalization to specific positions.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu for cross-couplings) to target C-H activation sites. ’s synthesis of ethyl aroylacetates highlights the role of electron-withdrawing substituents in directing reactivity .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates. For example, shorter reaction times may favor kinetically controlled products.

Q. What computational methods best predict the correlation between substituent effects (e.g., ethyl groups) and the compound’s bioactivity?

- Methodological Answer :

- QSAR Modeling : Combine molecular descriptors (e.g., logP, polar surface area) with bioassay data to build predictive models.

- Docking Simulations : Use software like AutoDock to map interactions with biological targets (e.g., enzymes in ’s studies on heterocyclic inhibitors) .

- DFT with Dispersion Corrections : Apply functionals like ωB97X-D ( ) to account for van der Waals interactions in ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.